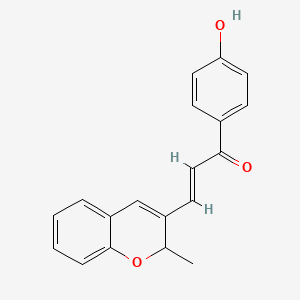

(2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

Description

The compound (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone backbone. Its structure includes a 4-hydroxyphenyl group at position 1 and a 2-methyl-2H-chromen-3-yl substituent at position 2. The chromene moiety introduces a fused bicyclic system (benzopyran), which distinguishes it from simpler phenyl-substituted chalcones.

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-13-15(12-16-4-2-3-5-19(16)22-13)8-11-18(21)14-6-9-17(20)10-7-14/h2-13,20H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWCDKZQGODNOI-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

-

Starting Materials

- 4-hydroxybenzaldehyde

- 2-methyl-3-acetylchromone

-

Reaction Conditions

Base Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

-

Procedure

- Dissolve 4-hydroxybenzaldehyde and 2-methyl-3-acetylchromone in ethanol.

- Add a catalytic amount of sodium hydroxide.

- Stir the mixture at room temperature or heat under reflux for several hours.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The crude product is filtered, washed, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction

- The carbonyl group in the chalcone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution

- The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that chromenone derivatives exhibit strong antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress and potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Anticancer Properties

Numerous studies have demonstrated the anticancer effects of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one. For instance, in vitro studies have shown that this compound induces apoptosis in various cancer cell lines by modulating key apoptotic pathways, including the upregulation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it a candidate for developing treatments for inflammatory diseases .

Pesticidal Activity

This compound has shown promising results as a bio-pesticide. Its application in agriculture can help manage pests while minimizing environmental impact compared to synthetic pesticides. Studies have indicated its efficacy against various agricultural pests, suggesting its potential use in sustainable agriculture practices .

Polymer Chemistry

In materials science, this compound can serve as a precursor for synthesizing novel polymers with specific properties. Its chromophoric nature allows it to be incorporated into polymer matrices to enhance their optical properties, making them suitable for applications in photonic devices .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Lee et al. (2015) | Anticancer | Induced apoptosis in endometrial cancer cells via caspase activation. |

| Kim et al. (2017) | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro. |

| Jiang et al. (2019) | Pesticidal | Demonstrated effectiveness against aphids with low toxicity to beneficial insects. |

Mechanism of Action

The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins and enzymes, modulating their activity. The chromenyl group can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Electronic Descriptors

Quantum chemical descriptors (Table 1, ) reveal how substituents modulate frontier molecular orbitals (HOMO/LUMO). For example:

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : HOMO = -8.171 eV, LUMO = 5.386 eV.

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one : HOMO = -8.723 eV, LUMO = 4.959 eV.

The 4-hydroxyphenyl group in the target compound likely lowers HOMO energy compared to methoxy or methyl substituents, enhancing electron-donating capacity. The chromene group may further stabilize the LUMO via conjugation, though experimental data for the title compound is needed for direct comparison .

Crystallographic Differences

- Dihedral Angles: Fluorophenyl-substituted chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26° ().

- Hydrogen Bonding: The 4-hydroxyphenyl group facilitates O–H···O hydrogen bonding (Fig. 3, ), a feature absent in non-hydroxylated analogues like (2E)-1-(4-methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one ().

Antimicrobial Activity

While direct data for the title compound is unavailable, structurally related chalcones exhibit antimicrobial activity. For instance, fluorophenyl derivatives () show enhanced bioactivity due to fluorine’s electronegativity. The chromene group may further modulate activity by improving membrane permeability .

Solubility and Stability

- Hydroxyl groups (e.g., 4-hydroxyphenyl) increase polarity, enhancing aqueous solubility but reducing lipophilicity.

- Methoxy or methyl groups (e.g., in (2E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, ) balance solubility and bioavailability .

Key Comparative Data Table

Biological Activity

The compound (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative , has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.

- Molecular Formula : C19H16O3

- Molecular Weight : 292.3 g/mol

- CAS Number : 929451-53-6

1. Anticancer Activity

Chalcone derivatives, including the compound , have been shown to exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the activation of caspases.

Case Study : A study demonstrated that analogs of 2H-chromenes, which include this chalcone derivative, triggered apoptosis in cancer cell lines by activating caspase pathways and reducing cell migration and invasion rates. The study highlighted the role of structural modifications in enhancing anticancer efficacy .

| Study | Cell Line | Mechanism of Action | Outcome |

|---|---|---|---|

| Afifi et al., 2017 | MCF-7 (breast cancer) | Caspase activation | Significant apoptosis observed |

| Luque-Agudo et al., 2019 | HeLa (cervical cancer) | Inhibition of tubulin polymerization | Reduced cell viability |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Findings : A comparative study on flavonoids revealed that chalcone derivatives with specific hydroxyl substitutions exhibited potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .

3. Antioxidant Activity

The antioxidant capacity of the compound has been investigated using various assays. The presence of hydroxyl groups in its structure contributes significantly to its radical scavenging ability.

Experimental Results : In vitro studies demonstrated that this chalcone derivative exhibited antioxidant activity comparable to that of vitamin C, particularly in scavenging free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group on the phenyl ring enhances both antimicrobial and antioxidant activities. Additionally, modifications on the chromene moiety can lead to variations in potency against different biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.